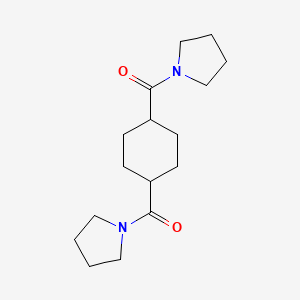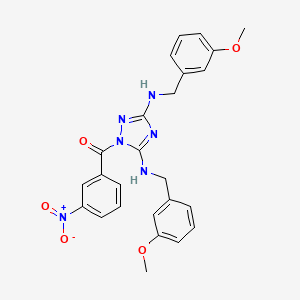![molecular formula C11H18N2O5 B5226649 3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one, commonly known as DHNQ, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound belongs to the family of naphthoquinones and is known for its unique chemical properties that make it an attractive candidate for various scientific applications.
作用機序
The mechanism of action of DHNQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells. The ROS generated by DHNQ can cause DNA damage and induce apoptosis, leading to the death of cancer cells. DHNQ has also been shown to inhibit the activity of enzymes involved in the replication of viruses, thereby preventing their proliferation.
Biochemical and Physiological Effects:
DHNQ has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DHNQ has also been shown to inhibit the activity of several enzymes involved in the replication of viruses, leading to the inhibition of their proliferation.
実験室実験の利点と制限
One of the main advantages of DHNQ is its potent anticancer and antiviral activity, which makes it an attractive candidate for further research. DHNQ is also relatively easy to synthesize and can be obtained in high purity and yield. However, DHNQ has some limitations as well, including its potential toxicity and the need for further optimization of its synthesis method to reduce its environmental impact.
将来の方向性
There are several future directions for research on DHNQ. One area of research is the development of novel derivatives of DHNQ with improved potency and selectivity. Another area of research is the optimization of the synthesis method to improve the efficiency of the process and reduce the environmental impact. DHNQ can also be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, DHNQ is a promising compound with significant potential for various scientific applications.
合成法
The synthesis of DHNQ involves the reaction of 2,3-dihydroxypropylamine with 5,5-dimethyl-1,3-cyclohexanedione and nitric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized over the years to improve the efficiency of the process and reduce the environmental impact of the reaction.
科学的研究の応用
DHNQ has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DHNQ has also been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of several viruses, including HIV and hepatitis B virus.
特性
IUPAC Name |
3-(2,3-dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2)3-8(12-5-7(15)6-14)10(13(17)18)9(16)4-11/h7,12,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNDXGHGQLHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)






![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)